Zinc Insertion Reactivity: Iodo vs. Bromo Cyclobutane Carbonitrile Under Batch Conditions
In a direct head-to-head comparison, 3-iodocyclobutane carbonitrile (1a) achieved 100% conversion to the corresponding organozinc reagent using commercially available Rieke zinc at 25°C within 20 minutes. Under identical conditions, the corresponding 3-bromocyclobutane carbonitrile (1a′) reached only 56% conversion, representing a 44-percentage-point advantage for the iodo derivative [1]. This difference is attributed to the lower bond dissociation energy of the C–I bond facilitating oxidative addition into activated zinc, a prerequisite for subsequent Negishi cross-coupling with halo-heteroaromatics.
| Evidence Dimension | Zinc insertion conversion (batch, Rieke zinc, 25°C) |
|---|---|
| Target Compound Data | 100% conversion after 20 min (3-iodocyclobutane carbonitrile 1a) |
| Comparator Or Baseline | 56% conversion after 20 min (3-bromocyclobutane carbonitrile 1a′) |
| Quantified Difference | 44 percentage points; iodo achieves full conversion, bromo incomplete (1.79× advantage) |
| Conditions | Rieke zinc (commercial), THF, 25°C, 20 min; conversion monitored by capillary GC-MS after protic workup (Org. Lett. 2018, Table 1, entries 5–6) |
Why This Matters
The quantitative gap in zinc insertion conversion directly determines whether downstream Negishi coupling can proceed to synthetically useful yields; incomplete zinc insertion with the bromo analog limits product throughput and necessitates excess reagent, compromising atom economy.
- [1] Tissot M, Body N, Petit S, Claessens J, Genicot C, Pasau P. Synthesis of Electron-Deficient Heteroaromatic 1,3-Substituted Cyclobutyls via Zinc Insertion/Negishi Coupling Sequence under Batch and Automated Flow Conditions. Org. Lett. 2018;20(24):8022-8025. DOI: 10.1021/acs.orglett.8b03588 View Source
